2-Amino-2-(2-fluoro-5-nitrophenyl)acetic Acid

Physicochemical profiling logP Drug‑like property prediction

Researchers often substitute simpler phenylacetic acids or non-fluorinated phenylglycines, risking disrupted SAR or failed synthetic sequences. This compound delivers the exact 2-fluoro-5-nitro substitution pattern required for validated synthesis routes. - **Distinctive scaffold:** Hydrogen-bonding nitro group + lipophilicity-modulating ortho-fluoro; not available in des-amino or regioisomeric analogs. - **Synthetic utility:** α-Amino acid enables SPPS; 5-nitro can be reduced to NH₂ for bioconjugation (fluorophores, photoaffinity labels). - **Data-quality grade:** ≥98% purity for reliable pKa/logD benchmarking and computational model refinement. Available in research quantities with same-day dispatch for validated CAS 1270310-65-0.

Molecular Formula C8H7FN2O4
Molecular Weight 214.15 g/mol
Cat. No. B12278624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-fluoro-5-nitrophenyl)acetic Acid
Molecular FormulaC8H7FN2O4
Molecular Weight214.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)N)F
InChIInChI=1S/C8H7FN2O4/c9-6-2-1-4(11(14)15)3-5(6)7(10)8(12)13/h1-3,7H,10H2,(H,12,13)
InChIKeyDELDOAFYXJXETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Commercial Availability and Key Identifiers


2‑Amino‑2‑(2‑fluoro‑5‑nitrophenyl)acetic acid (CAS 1270310‑65‑0, molecular formula C₈H₇FN₂O₄, molecular weight 214.15 g mol⁻¹) is a synthetic, non‑proteinogenic α‑amino acid that belongs to the class of substituted phenylglycines [REFS‑1]. The molecule carries a 2‑fluoro‑5‑nitrophenyl side‑chain, which distinguishes it from simpler phenylglycine analogs and from phenylacetic acid derivatives that lack the α‑amino group. The compound is typically supplied as a racemic mixture with a purity specification of ≥95 % (or ≥98 %, depending on the vendor) and is intended for research‑scale use in organic synthesis and medicinal chemistry [REFS‑2].

Fragment library diversification Compact phenylglycine core with fluoro‑nitro pattern occupies distinct fragment space.
Fluorescent probe synthesis Nitro group allows selective reduction to amino for label attachment with fluorine modulation.
Peptidomimetic design α‑Amino acid enables solid‑phase peptide incorporation; ortho‑fluoro may influence conformation.

Why Generic Analogs Cannot Substitute This Compound


Phenylglycine‑ and phenylacetic acid‑type building blocks are frequently interchanged during early‑stage medicinal‑chemistry optimisation, yet the specific 2‑fluoro‑5‑nitro substitution pattern of this compound imparts a unique combination of hydrogen‑bonding capacity (from the nitro group and the α‑amino group) and modulated lipophilicity (from the 2‑fluoro group) that is absent in either the des‑amino analog 2‑(2‑fluoro‑5‑nitrophenyl)acetic acid or regioisomeric variants [REFS‑1][REFS‑2]. Because subtle changes in the electron‑withdrawing character of the aromatic ring can alter both the pKa of the amino acid and its reactivity in downstream transformations such as amide coupling or nitro‑group reduction, direct substitution with a close analog risks disrupting the SAR or synthetic sequence for which the compound was originally selected. The quantitative evidence below documents the limitations of alternative compounds in side‑by‑side comparisons.

Lipophilicity mismatch
Target is significantly more hydrophilic than des‑amino analog; purification and conjugate properties may shift.
Hydrogen‑bond capacity difference
Extra donor and acceptor relative to phenylacetic acid analogs may alter binding kinetics and permeability profile.
Purity grade availability
Common analogs often lack higher‑purity options; target’s multi‑grade offering may improve reproducibility in sensitive steps.

Quantitative Differentiation from Closest Analogs


Calculated Lipophilicity vs. Des-amino Analog

The presence of the α‑amino group lowers the predicted lipophilicity of 2‑amino‑2‑(2‑fluoro‑5‑nitrophenyl)acetic acid compared with the des‑amino analog 2‑(2‑fluoro‑5‑nitrophenyl)acetic acid. While the target compound has not been extensively characterised in public databases, the des‑amino analog displays a computed XLogP3‑AA of 1.3 [REFS‑1]. Based on the established contribution of an α‑amino group to logP (ΔlogP ≈ −1.0 to −1.5 for phenylglycine relative to phenylacetic acid [REFS‑2]), the target compound is expected to exhibit an XLogP3‑AA in the range of –0.2 to +0.3, making it approximately 10‑ to 30‑fold more hydrophilic than the des‑amino comparator. This shift in lipophilicity influences solubility in aqueous buffer and the partitioning behaviour of the final conjugate.

Calculated Lipophilicity vs. Des‑amino Analog
Class‑level inference
ΔXLogP3‑AA ≈ 1.0–1.5 Target est. logP: –0.2 to +0.3; comparator 1.3
May influence aqueous solubility and reversed‑phase purification strategy.
Class‑level extrapolation from phenylglycine pairs; experimental logD needed.
Physicochemical profiling logP Drug‑like property prediction

Hydrogen-Bond Donor and Acceptor Counts

2‑Amino‑2‑(2‑fluoro‑5‑nitrophenyl)acetic acid contains one additional hydrogen‑bond donor (the α‑amino group) compared with 2‑(2‑fluoro‑5‑nitrophenyl)acetic acid. PubChem data for the des‑amino analog list a donor count of 1 and an acceptor count of 5 [REFS‑1]. The target compound, by analogy to other α‑amino acids, is expected to have a donor count of 2 and an acceptor count of 6 (the amino nitrogen serving as an additional acceptor). The extra donor and acceptor can strengthen target‑binding interactions but may also reduce passive membrane permeability.

Hydrogen‑Bond Donor and Acceptor Counts
Class‑level inference
Target inferred: 2 donors, 6 acceptors Comparator (des‑amino): 1 donor, 5 acceptors
Additional H‑bond capacity may shift binding kinetics and permeability; confirm experimentally.
Class‑level inference based on PubChem descriptors; measure logP/PSA to validate.
Hydrogen‑bond capacity Drug‑likeness Permeability

Commercial Purity and Available Quantities

The target compound is routinely offered at purities of 95% and 98% [REFS‑1][REFS‑2]. By contrast, the des‑amino analog 2‑(2‑fluoro‑5‑nitrophenyl)acetic acid is more commonly listed at 97% purity, and the mononitro analog 2‑amino‑2‑(2‑fluorophenyl)acetic acid is typically supplied only at 95% purity. While these differences are modest, the availability of a ≥98% grade for the target compound can reduce the burden of pre‑reaction purification in sensitive catalytic or multi‑step sequences.

Commercial Purity and Available Quantities
Data to verify
Target: 95% and 98% grades Comparator (2‑amino‑2‑(2‑fluorophenyl)acetic acid): typically 95%
Higher‑purity grade option may reduce pre‑reaction purification and improve synthetic reproducibility.
Reported on vendor datasheets; verify batch‑specific certificate of analysis.
Quality control Procurement Batch consistency

Procurement-Relevant Application Scenarios


Fragment-Based Screening Library Diversification

Because the compound provides a compact phenylglycine core decorated with both a fluorine atom and a nitro group, it occupies a distinct region of three‑dimensional fragment space compared with simpler phenylacetic acid fragments [REFS‑1]. Procurement of this compound enables the creation of fragment libraries with enhanced hydrogen‑bonding capacity and tunable lipophilicity, supporting fragment‑based drug discovery campaigns where fine‑tuning of physiochemical properties is critical for hit evolution.

Fluorescent Probe Synthesis via Nitro Reduction

The 5‑nitro substituent can be selectively reduced to an amino group, generating a 2‑fluoro‑5‑aminophenylglycine that serves as a versatile intermediate for the attachment of fluorophores, biotin tags, or photoaffinity labels [REFS‑2]. The presence of the 2‑fluoro group ortho to the amino acid side‑chain can modulate the electronic properties of the derived probe, offering a degree of control that is not available when a non‑fluorinated or regioisomeric analog is used.

Conformationally Constrained Peptidomimetics

The α‑amino acid functionality allows direct incorporation into peptide chains using standard solid‑phase peptide synthesis protocols, while the ortho‑fluoro substituent can influence the conformational preferences of the phenyl ring through steric and electronic effects. Researchers procuring this compound can exploit these features to design peptidomimetics with improved metabolic stability or selectivity for a given receptor, as the fluoro‑nitro combination is known to alter the aryl ring’s torsional profile [REFS‑3].

Computational Model Calibration for Amino Acids

The compound’s well‑defined substitution pattern makes it useful for benchmarking computational predictions of pKa, logD, and solubility in the phenylglycine chemical space. Procurement of a high‑purity batch allows teams to generate experimental data (e.g., shake‑flask logD, potentiometric pKa) that can then be used to refine in silico models, ultimately improving the accuracy of property predictions for other, less well‑characterised analogs.

Application
Selection Property
Validation Focus
Fragment library diversification
Fluoro‑nitro substitution pattern for distinct 3D fragment space
Lipophilicity and hydrogen‑bond profiling
Fluorescent probe synthesis
Orthogonal nitro‑to‑amine reduction with fluorine electronic modulation
Probe conjugation efficiency and photophysical control
Peptidomimetic design
α‑Amino acid with ortho‑fluoro conformational influence
Peptide stability and receptor‑binding assays
Computational model calibration
Defined substitution pattern for pKa/logD benchmarking
Experimental data generation to refine in silico models
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